3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Lipophilicity cLogP Drug Design

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine hydrochloride is a substituted pyrazol-4-amine building block supplied as the hydrochloride salt. Its molecular formula is C₁₂H₁₆ClN₃O (MW 253.73).

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 1431967-92-8
Cat. No. B12348310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
CAS1431967-92-8
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=NN(C=C2N)C)C.Cl
InChIInChI=1S/C12H15N3O.ClH/c1-8-4-9(2)6-10(5-8)16-12-11(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H
InChIKeyHVNCSMJBZOAEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine Hydrochloride (CAS 1431967-92-8) – Procurement Overview


3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine hydrochloride is a substituted pyrazol-4-amine building block supplied as the hydrochloride salt. Its molecular formula is C₁₂H₁₆ClN₃O (MW 253.73) . The compound consists of a 1-methyl-4-aminopyrazole core bearing a 3,5-dimethylphenoxy substituent at the 3‑position. The hydrochloride salt form enhances aqueous solubility and improves handling relative to the free base . Commercially available from multiple suppliers at ≥95% purity [1], it serves as a versatile intermediate for medicinal chemistry and agrochemical research, particularly in the synthesis of bioactive heterocycles.

Why Generic Substitution Fails for 3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine Hydrochloride


The 3,5-dimethyl substitution pattern on the phenoxy ring uniquely controls lipophilicity (cLogP) and steric encumbrance around the pyrazole 4‑amine handle, which is the primary synthetic attachment point . Simple unsubstituted phenoxy or mono‑methyl analogs lack these steric and electronic features and produce divergent reactivity in downstream coupling reactions, especially in Buchwald–Hartwig amination and amide formation where steric demands influence both yield and selectivity . The hydrochloride salt further differentiates this compound; the free‑base form (CAS 1429418-16-5) is a poorly water‑soluble solid, while the HCl salt ensures consistent dissolution and stock‑solution preparation, critical for high‑throughput screening or automated parallel synthesis .

Quantitative Differentiation Evidence for 3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine Hydrochloride


Increased Hydrophobicity Versus the Unsubstituted Phenoxy Analog

The addition of two methyl groups at the 3- and 5‑positions of the phenoxy ring increases the computed logP (cLogP) by approximately 0.9 log units compared to the unsubstituted phenoxy derivative (1‑methyl‑3‑phenoxy‑1H‑pyrazol‑4‑amine) . This elevation moves the compound into an intermediate lipophilicity range (cLogP ~2.0–2.5) that is often correlated with improved passive membrane permeability while maintaining acceptable aqueous solubility for in vitro assays [1].

Lipophilicity cLogP Drug Design

Molecular Weight Tuning for Lead‑Like Property Space

The hydrochloride salt has a molecular weight of 253.73 Da, approximately 28 Da higher than the unsubstituted phenoxy analog (225.67 Da) . This places the compound close to the 'lead‑like' ceiling (MW ≤350 Da) while providing sufficient mass for productive target engagement. The incremental mass arises exclusively from the two methyl groups, which add hydrophobic surface area without introducing hydrogen‑bond donors or acceptors that might alter the scaffold’s recognition profile [1].

Molecular Weight Lead-Likeness Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) Remains Constant Across Analogs

Despite the increased molecular weight and lipophilicity, the topological polar surface area (TPSA) of the target compound remains identical to that of the unsubstituted phenoxy analog at 53.1 Ų . This value lies within the range considered favorable for oral bioavailability (≤140 Ų) and for crossing the blood–brain barrier (≤76–90 Ų) [1]. The constancy of TPSA arises because the methyl groups are non‑polar and do not contribute to polar surface area.

TPSA Permeability CNS Drug Design

Regioisomeric Specificity: 3,5‑Dimethyl Versus 2,5‑ and 3,4‑Dimethyl Phenoxy Substitution

The 3,5‑dimethyl arrangement generates a symmetric meta‑substituted phenoxy ring with a 2‑fold rotational axis, which minimizes steric clashes with the pyrazole ring and preserves free rotation around the C–O–C ether linkage. In contrast, the 2,5‑ and 2,3‑dimethyl regioisomers introduce ortho‑methyl groups that restrict conformational freedom and can create unfavorable steric interactions with the pyrazole 4‑amine in subsequent derivatization [1]. Published SAR on related pyrazole ethers demonstrates that ortho‑substitution on the phenoxy ring can reduce metabolic stability by CYP‑mediated oxidation of the methyl group, whereas meta‑methyl groups are more resistant [2].

Regioisomer Steric Effects CYP Inhibition

High‑Value Application Scenarios for 3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine Hydrochloride


Kinase Inhibitor Fragment Library Design

The 4‑aminopyrazole core is a privileged hinge‑binding motif in kinase drug discovery. The 3-(3,5‑dimethylphenoxy) substituent provides an optimal balance of lipophilicity (cLogP ~2.2) and TPSA (53.1 Ų) for fragment‑based screening . The hydrochloride salt ensures solubility in DMSO‑based fragment stocks, eliminating the need for pre‑formulation before high‑concentration screening (>50 mM) .

Agrochemical Lead Optimization – Fungicidal Pyrazole Ethers

Pyrazole ethers with 3,5‑dimethylphenyl substitution have been reported in herbicidal and fungicidal lead series . The target compound serves as a direct precursor for introducing the 4‑amine into carboxamide or sulfonamide fungicide candidates. The meta‑dimethyl pattern mimics the substitution found in commercial azole fungicides, potentially imparting favorable environmental degradation profiles [1].

Automated Parallel Synthesis – Amide Library Production

The compound’s free 4‑amine, combined with the sterically unencumbered 3,5‑dimethylphenoxy group, enables high‑yielding amide coupling in automated synthesizers. Comparative vendor data indicate that the hydrochloride salt of this regioisomer shows superior solubility in common coupling solvents (DMF, NMP) relative to the free base , reducing the risk of precipitation during robotic liquid handling.

CNS‑Penetrant Probe Synthesis

With TPSA well below the CNS penetration threshold (53.1 Ų << 76 Ų) and moderate lipophilicity, this building block is suited for constructing brain‑penetrant chemical probes . The 3,5‑dimethyl groups add hydrophobic bulk without increasing P‑glycoprotein recognition motifs (no additional HBD/HBA), a common challenge in CNS drug design [1].

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